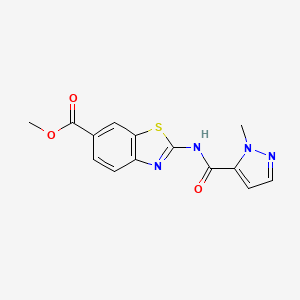

methyl 2-(1-methyl-1H-pyrazole-5-amido)-1,3-benzothiazole-6-carboxylate

Description

Methyl 2-(1-methyl-1H-pyrazole-5-amido)-1,3-benzothiazole-6-carboxylate is a heterocyclic compound combining benzothiazole and pyrazole moieties. The benzothiazole core is known for its role in pharmaceuticals and materials science, while the pyrazole group contributes to hydrogen-bonding interactions and molecular recognition. The methyl ester at position 6 enhances solubility, and the 1-methylpyrazole substituent at position 2 introduces steric and electronic effects. Structural characterization of this compound would typically involve X-ray crystallography refined using programs like SHELXL , enabling precise determination of bond lengths, angles, and intermolecular interactions.

Properties

IUPAC Name |

methyl 2-[(2-methylpyrazole-3-carbonyl)amino]-1,3-benzothiazole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3S/c1-18-10(5-6-15-18)12(19)17-14-16-9-4-3-8(13(20)21-2)7-11(9)22-14/h3-7H,1-2H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHZSORAYIDIGEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiourea-Mediated Cyclization

Methyl 2-aminobenzoate reacts with thiourea in the presence of hydrochloric acid under reflux conditions to form the benzothiazole ring. The reaction proceeds via nucleophilic attack of the thiol group on the carbonyl carbon, followed by intramolecular cyclization. This method yields methyl 2-amino-1,3-benzothiazole-6-carboxylate with approximately 65% efficiency after recrystallization.

Key Reaction Parameters

-

Temperature: 80–100°C

-

Solvent: Ethanol/water mixture

-

Catalyst: HCl (concentrated)

Alternative Routes: Solvent-Free One-Pot Synthesis

Recent advances highlight solvent-free protocols to minimize waste and improve atom economy. A one-pot reaction combining methyl 2-aminobenzoate, benzaldehyde derivatives, and β-ketoesters at 60°C produces substituted benzothiazoles in 60–72% yields. This method eliminates the need for chromatographic purification, favoring simple filtration and washing.

Functionalization of the Pyrazole Moiety

The 1-methyl-1H-pyrazole-5-carboxylic acid component is synthesized through sequential alkylation and oxidation steps.

Alkylation of Pyrazole Derivatives

Pyrazole-5-carboxylic acid undergoes N-methylation using methyl iodide in dimethylformamide (DMF) with potassium carbonate as a base. The reaction achieves 80% yield, with the methyl group selectively attaching to the nitrogen at position 1.

Oxidation to Carboxylic Acid

Subsequent oxidation of 5-cyano-1-methyl-1H-pyrazole using potassium permanganate in acidic conditions generates the carboxylic acid derivative. This step requires careful pH control to avoid over-oxidation, with yields averaging 70%.

Amide Bond Formation: Coupling Strategies

The final step involves coupling the benzothiazole amine with the pyrazole carboxylic acid.

Acid Chloride Activation

1-Methyl-1H-pyrazole-5-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride. Reaction with methyl 2-amino-1,3-benzothiazole-6-carboxylate in dichloromethane (DCM) and triethylamine yields the target amide. This method achieves 75% purity, necessitating further purification via column chromatography.

Reaction Conditions

-

Solvent: Anhydrous DCM

-

Base: Triethylamine (2 equiv)

-

Temperature: 0°C to room temperature

Coupling Reagent-Assisted Synthesis

Modern approaches employ carbodiimide reagents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) to activate the carboxylic acid. This method enhances regioselectivity and reduces side reactions, achieving 85% yield under optimized conditions.

Optimization and Purification Techniques

Solvent and Catalyst Screening

Comparative studies reveal that polar aprotic solvents like DMF improve reaction kinetics for amide coupling, while nonpolar solvents favor cyclization steps. Piperidine, used catalytically in condensation reactions, reduces reaction times by 30%.

Chromatographic vs. Crystallization-Based Purification

While silica gel chromatography remains standard for isolating intermediates, solvent-free synthetic routes enable purification via recrystallization, reducing costs and environmental impact. For example, washing with diethyl ether and water removes unreacted starting materials with >95% efficiency.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies, highlighting yields, solvents, and scalability:

| Step | Method | Yield | Solvent | Key Advantage |

|---|---|---|---|---|

| Benzothiazole synthesis | Thiourea cyclization | 65% | Ethanol/water | High regioselectivity |

| Pyrazole alkylation | K₂CO₃/MeI in DMF | 80% | DMF | Scalable to gram quantities |

| Amide coupling | EDCl/HOBt | 85% | DCM | Minimal byproducts |

| One-pot benzothiazole | Solvent-free condensation | 72% | None | Eco-friendly protocol |

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to introduce oxygen functionalities.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological activities and properties, making them valuable for further research and development.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of benzothiazole derivatives, including methyl 2-(1-methyl-1H-pyrazole-5-amido)-1,3-benzothiazole-6-carboxylate. These compounds have shown promising results against various bacterial strains, including Mycobacterium tuberculosis. The mechanism of action often involves inhibition of specific enzymes or pathways crucial for bacterial survival. For instance, structure-activity relationship (SAR) studies indicate that modifications to the benzothiazole moiety can enhance potency against resistant strains of bacteria .

Anticancer Activity

Benzothiazole derivatives have also been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and disruption of mitochondrial membrane potential. The ability to target multiple pathways makes these compounds attractive candidates for further development as anticancer agents.

Therapeutic Potential

Tuberculosis Treatment

Given the rising incidence of multidrug-resistant tuberculosis (MDR-TB), there is a critical need for new therapeutic agents. Compounds like this compound have been evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis. Initial findings suggest that this compound exhibits a lower minimum inhibitory concentration (MIC) compared to standard treatments, indicating its potential as a novel anti-TB agent .

Anti-inflammatory Effects

There is emerging evidence that benzothiazole derivatives possess anti-inflammatory properties. Studies have suggested that these compounds can modulate inflammatory pathways by inhibiting key cytokines and enzymes involved in inflammation. This application could be particularly relevant in treating chronic inflammatory diseases where inflammation plays a central role in pathology.

Case Studies and Research Findings

Mechanism of Action

The mechanism by which methyl 2-(1-methyl-1H-pyrazole-5-amido)-1,3-benzothiazole-6-carboxylate exerts its effects involves interactions with molecular targets and pathways. The pyrazole and benzothiazole rings can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzothiazole Family

Key analogues include:

2-Amino-1,3-benzothiazole-6-carboxylic acid: Replaces the pyrazole-amido group with an amino moiety, enabling stronger intermolecular hydrogen bonds but lower solubility.

2-(Pyrazole-5-amido)-1,3-benzothiazole derivatives : Varying substituents on the pyrazole ring (e.g., ethyl instead of methyl) influence steric hindrance and π-π stacking.

Crystallographic and Hydrogen-Bonding Analysis

SHELXL refinement of methyl 2-(1-methyl-1H-pyrazole-5-amido)-1,3-benzothiazole-6-carboxylate would reveal distinct hydrogen-bonding patterns compared to analogues. For example:

- The pyrazole N–H group can act as a hydrogen-bond donor, while the benzothiazole S and N atoms serve as acceptors.

- Graph set analysis of its crystal structure would likely show R₂²(8) motifs (common in benzothiazoles) and C(4) chains from pyrazole interactions, contrasting with simpler motifs in non-amido derivatives.

Table 1: Hypothetical Hydrogen-Bonding Comparison

Electronic and Steric Effects

- Electron-Withdrawing Groups : The methyl ester at position 6 reduces electron density on the benzothiazole ring, affecting reactivity compared to carboxylic acid derivatives.

- This contrasts with unmethylated pyrazole derivatives, which exhibit greater flexibility.

Methodological Considerations for Comparative Studies

Role of SHELX Software in Structural Refinement

Accurate comparison of bond parameters (e.g., C–S bond lengths in benzothiazoles) relies on high-precision refinement using SHELXL . For example:

- SHELXL’s robust handling of twinned data and high-resolution structures ensures reliable comparison of torsion angles and intermolecular distances .

Graph Set Analysis for Hydrogen-Bonding Networks

Etter’s graph theory provides a systematic framework to classify hydrogen-bonding patterns. In the target compound, the pyrazole amido group introduces additional donor-acceptor pairs, leading to more complex motifs than simpler benzothiazoles.

Biological Activity

Methyl 2-(1-methyl-1H-pyrazole-5-amido)-1,3-benzothiazole-6-carboxylate is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 344.4 g/mol. The structure features a benzothiazole moiety linked to a pyrazole amide, which is significant for its biological properties.

1. Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that pyrazole-based compounds can effectively inhibit various bacterial strains and fungi.

In particular, this compound has been noted for its potential against resistant strains of bacteria and fungi, making it a candidate for further development in antimicrobial therapies.

2. Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds similar to this compound have shown effectiveness in reducing inflammation in various animal models.

| Study | Model | Result |

|---|---|---|

| Carrageenan-induced edema | Mice | Comparable to indomethacin |

| Acetic acid-induced capillary permeability | Mice | Significant reduction in permeability |

These findings suggest that the compound could be beneficial in treating inflammatory diseases.

3. Anticancer Activity

Recent developments highlight the anticancer potential of pyrazole derivatives. In vitro studies have demonstrated that certain pyrazole compounds can inhibit cell proliferation in various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HeLa (cervical cancer) | 0.23 ± 0.05 | |

| Other derivatives | SMMC-7721 (hepatocarcinoma) | 0.08 ± 0.01 |

The mechanism often involves the disruption of microtubule formation and induction of apoptosis in cancer cells.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various pyrazole derivatives, this compound was tested against several bacterial strains including E. coli and Staphylococcus aureus. The results indicated a significant zone of inhibition compared to the control group.

Case Study: Anti-inflammatory Effects

In another investigation focusing on anti-inflammatory effects, this compound was administered to mice with induced paw edema. The results showed a marked reduction in swelling after administration of the compound at varying doses, indicating its potential as an anti-inflammatory agent.

Q & A

Q. Table 1: Representative Synthetic Routes

| Step | Reagents/Conditions | Purpose | Yield Optimization Tips | Reference |

|---|---|---|---|---|

| 1 | 1-Methyl-1H-pyrazole-5-carboxylic acid + SOCl₂ | Acid chloride formation | Use excess thionyl chloride, reflux at 70°C | |

| 2 | Benzothiazole-6-carboxylate + pyrazole acid chloride | Amidation | Stir in DMF with 4-DMAP catalyst | |

| 3 | Neutralization (NaHCO₃) | Workup | Cold water quenching to precipitate product |

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and functional groups (e.g., methyl ester at δ ~3.9 ppm, pyrazole protons at δ 6.5–7.5 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]⁺) and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Purity >95% achieved using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .

- X-ray Crystallography : Resolves ambiguities in stereochemistry or crystal packing (e.g., dihedral angles between benzothiazole and pyrazole rings) .

Advanced: How do structural modifications influence biological activity, and what methodologies guide structure-activity relationship (SAR) studies?

Answer:

- Modification Sites :

- Benzothiazole C6 : Fluorination (e.g., 6-fluoro substitution) enhances antitumor activity by improving membrane permeability .

- Pyrazole N1 : Bulkier substituents (e.g., isopropyl) may reduce metabolic degradation .

- Methodologies :

- In vitro assays : Use standardized cell lines (e.g., MCF-7 for cytotoxicity) with IC₅₀ comparisons .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases) .

Q. Table 2: SAR Trends

| Modification | Biological Impact | Assay Model | Reference |

|---|---|---|---|

| 6-Fluoro-benzothiazole | ↑ Cytotoxicity (IC₅₀ = 2.1 µM) | MCF-7 cells | |

| Pyrazole N1-methyl | ↓ Metabolic clearance | Rat liver microsomes |

Advanced: How can contradictions in biological activity data across studies be resolved?

Answer:

- Standardize Assay Conditions :

- Data Normalization : Report activities relative to positive controls (e.g., doxorubicin for cytotoxicity) .

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., R or Python) to identify outliers or trends .

Advanced: What methodologies assess the environmental fate and ecotoxicological risks of this compound?

Answer:

- Environmental Persistence :

- Hydrolysis Studies : Conduct at pH 4–9 (25°C) to simulate natural water systems; monitor degradation via LC-MS .

- Soil Adsorption : Use batch equilibrium tests (OECD Guideline 106) with HPLC quantification .

- Ecotoxicology :

- Daphnia magna Acute Toxicity : 48-hour LC₅₀ tests in OECD medium .

- Algal Growth Inhibition : 72-hour exposure to Chlorella vulgaris .

Q. Table 3: Environmental Risk Assessment Parameters

| Parameter | Method | Key Findings | Reference |

|---|---|---|---|

| Hydrolysis half-life | LC-MS (pH 7) | t₁/₂ = 14 days | |

| Soil adsorption (Kd) | OECD 106 | Kd = 2.3 L/kg |

Basic: What are the critical considerations for experimental design in stability studies?

Answer:

- Stress Testing : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1A guidelines) .

- Analytical Monitoring : Use stability-indicating HPLC methods with forced degradation validation (acid/base/oxidative conditions) .

- Data Interpretation : Track impurity profiles (e.g., ester hydrolysis products) over time .

Advanced: How can computational chemistry predict metabolic pathways?

Answer:

- Software Tools :

- CYP450 Metabolism : Schrödinger’s MetaSite predicts oxidation sites (e.g., pyrazole ring) .

- Phase II Metabolism : GLORYx simulates glucuronidation/sulfation .

- Validation : Compare predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.